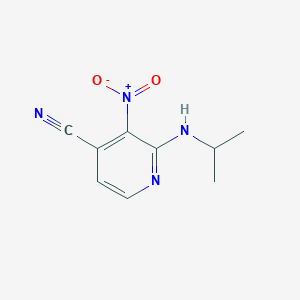
3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a pyridine derivative that has been shown to have a range of interesting properties, including anti-inflammatory and anti-cancer activity. In
Applications De Recherche Scientifique
Structural Analysis and Spectroscopy
Pyridine derivatives, including compounds structurally related to 3-Nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile, have been extensively studied for their unique structural and spectroscopic properties. For instance, Tranfić et al. (2011) synthesized and performed X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy on 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, revealing important structural differences compared to similar compounds and providing insights into hydrogen bonding and intermolecular interactions (Tranfić, Halambek, Cetina, & Jukić, 2011). These findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields.
Synthetic Chemistry Applications
In synthetic chemistry, the versatility of pyridine derivatives is well-documented. Duan Yumin (2010) described the synthesis of Dabigatran Etexilate from pyridine derivatives, showcasing the application of these compounds in the synthesis of medically relevant molecules (Duan Yumin, 2010). Similarly, Cetina et al. (2010) synthesized several pyridine derivatives and analyzed their optical properties, including UV–vis absorption and fluorescence spectroscopy, highlighting their potential in developing new materials with specific optical characteristics (Cetina, Tranfić, Sviben, & Jukić, 2010).
Catalysis and Material Science
Wang et al. (2009) developed a method for the preparation of 2,3-dihydrofuran derivatives using pyridinium ylide, illustrating the role of pyridine derivatives in catalyzing the formation of complex organic structures, which could have implications in material science and synthetic organic chemistry (Wang, Hou, Hui, & Yan, 2009).
Chemical Analysis and Sensing
Pyridine derivatives have also found applications in chemical analysis and sensing. For example, Bhattacharyya et al. (2017) synthesized a novel compound that serves as a dual signalling chromogenic receptor for ions, showcasing the utility of pyridine derivatives in constructing reversible paper strips for detecting specific chemical analytes (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).
Mécanisme D'action
Target of Action
Similar compounds such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been used as fluorescent molecular sensors for monitoring photopolymerization processes .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP .
Result of Action
Similar compounds have been used in the synthesis of various structures with significant biological and therapeutic value .
Action Environment
It’s known that similar compounds can act as long-wavelength co-initiators for diphenyliodonium salts initiators .
Propriétés
IUPAC Name |
3-nitro-2-(propan-2-ylamino)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6(2)12-9-8(13(14)15)7(5-10)3-4-11-9/h3-4,6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBVBYWZTUPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1549459-53-1 |
Source


|
| Record name | 3-nitro-2-[(propan-2-yl)amino]pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)

![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2868814.png)


![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)
![4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2868821.png)
![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![8-(2,5-Dimethylphenyl)-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2868826.png)
![B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2868827.png)

